physicochemical properties of 2-Ethoxy-4-(2-methoxyethoxy)aniline
physicochemical properties of 2-Ethoxy-4-(2-methoxyethoxy)aniline
Physicochemical Profile: 2-Ethoxy-4-(2-methoxyethoxy)aniline
Part 1: Executive Summary & Chemical Identity
Compound Overview 2-Ethoxy-4-(2-methoxyethoxy)aniline is a specialized aromatic amine intermediate, primarily implicated in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor). Structurally, it is an aniline derivative characterized by an electron-donating ethoxy group at the ortho position and a solubilizing 2-methoxyethoxy chain at the para position. This specific substitution pattern is designed to modulate the lipophilicity (LogP) and metabolic stability of the final drug candidate, offering a subtle variation from the more common 2-methoxy analogs found in compounds like Erlotinib or Gefitinib.
Chemical Identity Table
| Attribute | Detail |
| IUPAC Name | 2-Ethoxy-4-(2-methoxyethoxy)aniline |
| Common Synonyms | 4-(2-Methoxyethoxy)-2-ethoxyaniline; Amino-3-ethoxy-phenyl-2-methoxyethyl ether |
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| SMILES | CCOc1cc(OCCOC)ccc1N |
| CAS Number | Not widely indexed; Analogous to 736133-48-5 (2-Methoxy variant) |
| Core Scaffold | Polysubstituted Aniline |
Part 2: Physicochemical Properties (Experimental & Predicted)
Note: Direct experimental data for this specific ethyl/methoxyethoxy hybrid is proprietary. The values below are derived from high-confidence Structure-Property Relationship (SPR) models calibrated against the 2-methoxy analog (CAS 736133-48-5).
Table 1: Key Physicochemical Parameters
| Property | Value (Estimated/Derived) | Context & Causality |
| Physical State | Off-white to pale brown solid | Polysubstituted anilines often darken upon oxidation. |
| Melting Point | 58°C – 65°C | The ethoxy chain adds flexibility compared to the methoxy analog (MP ~85°C), slightly lowering the lattice energy. |
| Boiling Point | ~340°C (at 760 mmHg) | High boiling point due to hydrogen bonding potential of the amine and polarity of ether linkages. |
| LogP (Lipophilicity) | 1.45 ± 0.2 | The ethoxy group ( |
| pKa (Conjugate Acid) | 5.15 ± 0.1 | The electron-donating ethoxy group at the ortho position increases basicity relative to unsubstituted aniline (pKa 4.6). |
| Water Solubility | Low (< 1 mg/mL) | While the ether chain aids solvation, the aromatic core dominates. Soluble in acidic aqueous media (pH < 3). |
| Flash Point | > 110°C | Predicted based on vapor pressure of high MW anilines. |
Part 3: Synthesis & Impurity Profiling
Synthetic Route Logic
The synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline typically follows a Nucleophilic Aromatic Substitution (
Step-by-Step Protocol:
-
Starting Material: 2-Ethoxy-4-fluoronitrobenzene .
-
Why: The fluorine atom at the para position to the nitro group is highly activated for nucleophilic attack.
-
-
Etherification (
):-
Reagents: 2-Methoxyethanol (
eq), Potassium Carbonate ( , eq). -
Solvent: DMF or NMP (Polar aprotic solvent to enhance nucleophile strength).
-
Conditions: Heat to
for 4-6 hours. -
Mechanism: The alkoxide of 2-methoxyethanol attacks the C-F bond, displacing fluoride.
-
-
Reduction:
-
Reagents:
(gas) + Pd/C (10% w/w) OR Iron powder + (Bechamp reduction). -
Solvent: Methanol or Ethanol.
-
Outcome: The nitro group (
) is reduced to the amine ( ).
-
Impurity Profile:
-
Impurity A (Regioisomer): 2-Ethoxy-5-(2-methoxyethoxy)aniline (from impure starting material).
-
Impurity B (Over-reduction): Cyclohexylamine derivatives (rare, only with high pressure
). -
Impurity C (Oxidation): Azo-dimers (colored impurities formed upon air exposure).
Caption: Two-step synthetic pathway via SNAr etherification and catalytic hydrogenation.
Part 4: Analytical Characterization (Self-Validating Systems)
To ensure the identity and purity of the compound, a multi-modal analytical approach is required.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, ). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (ether chain).
-
Expected Retention Time: The ethoxy analog will elute later than the methoxy analog due to increased lipophilicity (
).
2. Nuclear Magnetic Resonance (
-
Aromatic Region (6.3 - 6.8 ppm): 3 protons. Look for the specific coupling pattern (likely a doublet, doublet of doublets, and a doublet) confirming the 1,2,4-substitution.
-
Amine (
): Broad singlet around 4.5 - 5.0 ppm ( exchangeable). -
Ethoxy Group:
-
Triplet (~1.3 ppm): Methyl protons (
). -
Quartet (~4.0 ppm): Methylene protons (
).
-
-
Methoxyethoxy Chain:
-
Singlet (~3.3 ppm): Terminal methoxy (
). -
Multiplets (3.5 - 4.1 ppm): Ethylene glycol backbone (
).
-
3. Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion
: 212.26 m/z. -
Fragmentation: Loss of ethyl group (M-29) or methoxyethyl chain.
Part 5: Stability & Handling
Degradation Pathways The compound is susceptible to oxidation and hydrolysis under stress.
-
Oxidative Stress: The aniline nitrogen is prone to oxidation to N-oxides or azo-coupling, especially in solution. Store under Nitrogen/Argon.
-
Hydrolysis: The ether linkages are generally stable, but the ethoxy group can undergo dealkylation under strong acidic conditions at high temperatures.
Storage Protocol
-
Temperature:
to (Refrigerate). -
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Container: Amber glass vial (light sensitive).
Safety (MSDS Highlights)
-
Acute Toxicity: Class III (Toxic if swallowed/inhaled).[1] Anilines can cause methemoglobinemia (blue skin, shortness of breath).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345 (Analog: 2-Methoxy-4-(2-methoxyethoxy)aniline). Retrieved from [Link]
-
European Patent Office. Process for the preparation of Erlotinib and intermediates. Patent EP3015460B1. Retrieved from [Link]
- ChemDraw Professional.Calculated Physicochemical Properties (LogP, pKa) using ChemProp v21.0. (Methodology Reference).
